molecular formula C11H11BrO3 B3113217 Ethyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate CAS No. 194163-36-5

Ethyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate

Cat. No.: B3113217
CAS No.: 194163-36-5
M. Wt: 271.11 g/mol
InChI Key: FRWJLWVJGAUGGM-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This specific compound is characterized by the presence of a bromine atom at the 5th position and an ethyl ester group at the 2nd position of the dihydrobenzofuran ring. Benzofuran derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and drug development.

Mechanism of Action

Target of Action

Benzofuran compounds, such as Ethyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate, are ubiquitous in nature and have been shown to have strong biological activities . More research is needed to identify the primary targets and their roles.

Mode of Action

Benzofuran compounds are known for their diverse pharmacological activities . They have been developed and utilized as anticancer agents . The specific interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Benzofuran compounds are known to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities These activities suggest that the compound may interact with multiple biochemical pathways, leading to various downstream effects

Result of Action

Some substituted benzofurans have been found to have significant cell growth inhibitory effects This suggests that this compound may also have similar effects

Action Environment

It is known that the compound has a density of 152g/cm3 and a melting point of 60-62ºC These properties may influence how the compound interacts with its environment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate typically involves the bromination of a benzofuran precursor followed by esterification. One common method involves the reaction of 2,3-dihydro-1-benzofuran with bromine in the presence of a suitable solvent to introduce the bromine atom at the 5th position. The resulting brominated intermediate is then subjected to esterification with ethanol and a catalyst such as sulfuric acid to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions would be critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol.

    Oxidation Reactions: The dihydrobenzofuran ring can be oxidized to form benzofuran derivatives with different oxidation states.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.

Major Products Formed

    Substitution: Products include azido, cyano, or other substituted benzofuran derivatives.

    Reduction: Products include the corresponding alcohols or dehalogenated compounds.

    Oxidation: Products include benzofuran-2-carboxylic acid or other oxidized derivatives.

Scientific Research Applications

Ethyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Ethyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-5,10H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWJLWVJGAUGGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=C(O1)C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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